(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone
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Overview
Description
The compound “(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[1430]nonadecane-2,5,9,12,15-pentone” is a complex organic molecule characterized by multiple chiral centers and a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the bicyclic core, introduction of functional groups, and stereoselective reactions to ensure the correct configuration at each chiral center. Common synthetic methods may include:
Cyclization reactions: to form the bicyclic structure.
Chlorination: to introduce the dichloro groups.
Hydroxylation: and to add the hydroxyethyl and hydroxymethyl groups.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize cost. This might involve:
Catalytic processes: to improve reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in stereoselective synthesis.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits bioactivity against certain targets.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an antimicrobial or anticancer agent.
Industry
In industrial applications, it might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: and inhibiting their activity.
Interacting with receptors: to modulate signaling pathways.
Incorporation into cellular structures: to alter their function.
Comparison with Similar Compounds
Similar Compounds
(3S,10S,13R,17R) Cholesterol: A structurally similar compound with different functional groups and biological activity.
Other bicyclic compounds: Molecules with similar core structures but different substituents.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which may confer unique properties and activities compared to similar molecules.
Properties
Molecular Formula |
C25H33Cl2N5O7 |
---|---|
Molecular Weight |
586.5 g/mol |
IUPAC Name |
(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone |
InChI |
InChI=1S/C25H33Cl2N5O7/c1-3-15-22(36)30-17(11-33)23(37)29-16(13-7-5-4-6-8-13)9-18(35)31-20(12(2)34)25(39)32-10-14(26)19(27)21(32)24(38)28-15/h4-8,12,14-17,19-21,33-34H,3,9-11H2,1-2H3,(H,28,38)(H,29,37)(H,30,36)(H,31,35)/t12?,14-,15-,16-,17+,19-,20+,21+/m1/s1 |
InChI Key |
LOHHRJVRAMTARJ-FDKJKTTLSA-N |
Isomeric SMILES |
CC[C@@H]1C(=O)N[C@H](C(=O)N[C@H](CC(=O)N[C@H](C(=O)N2C[C@H]([C@H]([C@H]2C(=O)N1)Cl)Cl)C(C)O)C3=CC=CC=C3)CO |
Canonical SMILES |
CCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)C(C)O)C3=CC=CC=C3)CO |
Origin of Product |
United States |
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